Jbj-09-063 tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

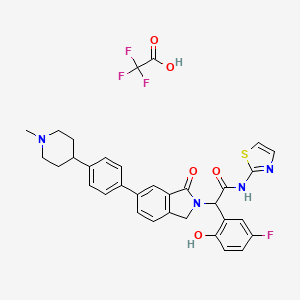

C33H30F4N4O5S |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H29FN4O3S.C2HF3O2/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31;3-2(4,5)1(6)7/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38);(H,6,7) |

InChI Key |

GUAKXHZCYQBARB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of JBJ-09-063 TFA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-09-063 TFA is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated significant efficacy in preclinical models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including those that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, impact on downstream signaling pathways, and the molecular basis of both its efficacy and observed resistance mechanisms. The information presented herein is intended to provide a technical foundation for researchers and drug development professionals working on novel cancer therapeutics.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are key oncogenic drivers in a significant subset of NSCLCs. While targeted therapies with EGFR TKIs have revolutionized the treatment of these cancers, the emergence of acquired resistance mutations, such as T790M and C797S, remains a major clinical challenge.

This compound emerges as a promising therapeutic agent designed to overcome these resistance mechanisms. Unlike ATP-competitive inhibitors, this compound binds to an allosteric site on the EGFR kinase domain, a novel approach that allows it to maintain activity against EGFR variants with mutations in the ATP-binding pocket.[2] This guide will delve into the core aspects of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic parameters of JBJ-09-063.

Table 1: In Vitro Inhibitory Activity of this compound [3][4][5]

| Target EGFR Mutant | IC50 (nM) |

| EGFR L858R | 0.147 |

| EGFR L858R/T790M | 0.063 |

| EGFR L858R/T790M/C797S | 0.083 |

| EGFR L858R/T790M/L747S | 0.396 |

Table 2: Pharmacokinetic Parameters of JBJ-09-063 in Mice

| Parameter | Value | Unit | Administration |

| T1/2 | 2.3 | h | Intravenous (3 mg/kg) |

| CL | 15.7 | mL/min/kg | Intravenous (3 mg/kg) |

| Vss | 2.5 | L/kg | Intravenous (3 mg/kg) |

| Oral Bioavailability (F) | 15 | % | Oral (20 mg/kg) |

| AUC0-8h | 2398 | ng·h/mL | Oral (20 mg/kg) |

Core Mechanism of Action: Allosteric Inhibition of Mutant EGFR

This compound functions as a negative allosteric modulator of mutant EGFR. It binds to a distinct pocket on the EGFR kinase domain, away from the highly conserved ATP-binding site. This allosteric binding stabilizes an inactive conformation of the kinase, thereby preventing its phosphorylation and subsequent activation. A key advantage of this mechanism is its effectiveness against EGFR mutations that confer resistance to ATP-competitive inhibitors, such as the T790M "gatekeeper" mutation and the C797S mutation.

Impact on Downstream Signaling

By inhibiting EGFR phosphorylation, this compound effectively blocks the activation of downstream signaling cascades that are crucial for tumor cell proliferation and survival. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Inhibition of these pathways leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Mechanisms of Resistance to this compound

Preclinical studies have identified two primary mechanisms of resistance to this compound:

-

EGFR Dimerization: EGFR can form both homo- and heterodimers with other ERBB family members (e.g., HER2). This dimerization can stabilize the active conformation of the EGFR kinase domain, which may reduce the binding affinity of allosteric inhibitors like this compound.

-

L747S Mutation: The acquisition of a secondary mutation at the L747 position in the EGFR kinase domain has been shown to confer resistance to this compound, while not affecting the activity of ATP-competitive TKIs.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound. These protocols are based on standard laboratory procedures and the available information from preclinical studies.

Cell Viability Assay

This assay is used to determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., Ba/F3, H3255, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0.01 nM to 10 µM) for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Tumor Implantation: Subcutaneously inject human NSCLC cells (e.g., H1975, DFCI52) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Administer this compound orally (p.o.) or intravenously (i.v.) at specified doses and schedules.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blot analysis to assess target engagement.

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

-

Drug Administration: Administer a single dose of this compound to mice via intravenous (i.v.) and oral (p.o.) routes.

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Plasma Analysis: Separate plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).

Conclusion

This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its unique allosteric mechanism of action allows it to overcome key resistance mutations that limit the efficacy of existing EGFR TKIs. The comprehensive preclinical data, including its potent in vitro activity and favorable in vivo pharmacokinetic profile, underscore its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients with EGFR-driven lung cancer. This technical guide provides a foundational understanding of the core principles underlying the mechanism of action of this compound, which will be critical for its continued development and clinical translation.

References

JBJ-09-063 TFA: A Fourth-Generation Allosteric Inhibitor for Overcoming Resistance in EGFR-Mutant Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, such as T790M and C797S, poses a significant clinical challenge, limiting the long-term efficacy of existing therapies. JBJ-09-063 TFA has emerged as a promising fourth-generation, mutant-selective, allosteric EGFR inhibitor designed to address these resistance mechanisms. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action and Preclinical Efficacy

This compound is an orally bioavailable small molecule that binds to an allosteric site on the EGFR kinase domain, distinct from the ATP-binding pocket targeted by conventional TKIs. This unique mechanism allows it to effectively inhibit EGFR signaling in the presence of mutations that confer resistance to first, second, and third-generation inhibitors.

Preclinical studies have demonstrated the potent and selective activity of this compound against a range of EGFR mutations. As an allosteric inhibitor, it is particularly effective against mutant forms of EGFR.[1][2][3][4] It has been shown to be highly effective in both TKI-sensitive and resistant models of EGFR-mutant lung cancer.[1]

Downstream Signaling Inhibition

This compound effectively suppresses the phosphorylation of EGFR and key downstream signaling proteins, including Akt and ERK1/2. This blockade of critical cell survival and proliferation pathways leads to the inhibition of cancer cell growth and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity (IC50)

| EGFR Mutation | Cell Line | IC50 (nM) |

| L858R | Ba/F3 | 0.147 |

| L858R/T790M | Ba/F3 | 0.063 |

| L858R/T790M/C797S | Ba/F3 | 0.083 |

| del19/T790M/C797S | Ba/F3 | Not explicitly found in search results |

| L858R (in combination with Cetuximab) | Ba/F3 | 6 |

| L858R (alone) | Ba/F3 | 50 |

Table 2: In Vivo Pharmacokinetic Parameters in Mice

| Parameter | Value |

| Dosing | 3 mg/kg (i.v.), 20 mg/kg (p.o.) |

| Bioavailability (F%) | Favorable |

Specific numerical values for bioavailability were not consistently available in the search results.

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of this compound. These are generalized methods and should be adapted based on specific experimental needs and cell lines, with conditions informed by the primary literature.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of EGFR-mutant lung cancer cells.

Materials:

-

EGFR-mutant lung cancer cell lines (e.g., NCI-H1975, PC-9)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol describes the detection of changes in protein phosphorylation in response to this compound treatment.

Materials:

-

EGFR-mutant lung cancer cells

-

This compound

-

Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Normalize protein bands to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

EGFR-mutant lung cancer cells (e.g., NCI-H1975)

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of 5 x 10^6 NCI-H1975 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

-

Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, daily) or vehicle control via oral gavage.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound allosterically inhibits mutant EGFR, blocking downstream signaling.

Caption: Preclinical evaluation workflow for this compound.

References

Jbj-09-063 TFA: A Technical Guide to its Selectivity for EGFR Mutations

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Jbj-09-063 TFA, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections detail its selectivity for various EGFR mutations, the experimental protocols used to determine its efficacy, and its mechanism of action within the EGFR signaling pathway.

Quantitative Data Summary

This compound has demonstrated high potency against clinically relevant EGFR mutations, including those that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs). The inhibitory activity is summarized below as half-maximal inhibitory concentrations (IC50).

| EGFR Mutation | IC50 (nM) | Reference |

| Wild-Type (WT) | Not Publicly Available | - |

| L858R | 0.147 | [1][2][3][4] |

| L858R/T790M | 0.063 | [1] |

| L858R/T790M/C797S | 0.083 | |

| L747S | 0.396 |

Note: While this compound is described as "mutant-selective," a specific IC50 value for wild-type EGFR was not available in the reviewed public literature. The selectivity is inferred from its potent activity against mutant forms.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor, meaning it binds to a site on the EGFR protein that is distinct from the ATP-binding site targeted by many traditional TKIs. This allosteric binding locks the EGFR kinase in an inactive conformation, preventing its downstream signaling. This mechanism is particularly effective against mutations that alter the ATP-binding site and confer resistance to competitive inhibitors.

Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates key tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. This compound, by inhibiting EGFR phosphorylation, effectively blocks these downstream signals.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity and efficacy of this compound.

Biochemical Kinase Assay (In Vitro Enzymatic Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

-

Objective: To determine the IC50 value of this compound against various EGFR kinase mutants.

-

Principle: A continuous-read kinase assay is used to measure the phosphorylation of a synthetic peptide substrate by the EGFR kinase. The rate of phosphorylation is monitored in real-time, often by detecting changes in fluorescence or luminescence.

-

Protocol:

-

Reagents:

-

Recombinant human EGFR kinase domains (Wild-Type, L858R, L858R/T790M, etc.)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.2 mM DTT)

-

ATP (at a concentration near the Km for each kinase)

-

Fluorescently labeled peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound serially diluted in DMSO

-

-

Procedure:

-

The EGFR kinase and the peptide substrate are pre-incubated in the reaction buffer in a 384-well plate.

-

This compound at various concentrations (or DMSO as a vehicle control) is added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is immediately placed in a microplate reader, and the fluorescence signal is measured at regular intervals.

-

The initial reaction velocities are calculated from the linear portion of the progress curves.

-

-

Data Analysis:

-

The reaction rates are plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

-

-

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the effect of this compound on the viability of cancer cell lines harboring specific EGFR mutations.

-

Objective: To determine the potency of this compound in inhibiting the growth of EGFR-mutant cancer cells.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Protocol:

-

Cell Lines:

-

Ba/F3 cells engineered to express various human EGFR mutations (e.g., L858R, L858R/T790M/C797S).

-

Human non-small cell lung cancer (NSCLC) cell lines with endogenous EGFR mutations (e.g., NCI-H1975 [L858R/T790M]).

-

-

Procedure:

-

Cells are seeded in 96-well opaque-walled plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The plate is incubated at room temperature to stabilize the luminescent signal.

-

Luminescence is measured using a microplate luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the number of viable cells.

-

The percentage of cell viability relative to the DMSO-treated control is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.

-

-

Western Blot Analysis

This technique is used to detect the levels of specific proteins and their phosphorylation status in cells treated with this compound, confirming its on-target effect.

-

Objective: To verify that this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., phosphorylated EGFR, total EGFR).

-

Protocol:

-

Cell Treatment and Lysis:

-

EGFR-mutant cells are treated with various concentrations of this compound for a short period (e.g., 2-6 hours).

-

Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

-

Protein Quantification and Electrophoresis:

-

The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

-

Protein Transfer and Antibody Incubation:

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for p-EGFR (e.g., Tyr1068), total EGFR, p-ERK, total ERK, p-AKT, and total AKT. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels and the loading control to determine the extent of inhibition by this compound.

-

-

This comprehensive guide provides a detailed overview of the selectivity of this compound for EGFR mutations, underpinned by established experimental methodologies. The data presented highlights its potential as a targeted therapy for EGFR-mutant cancers, particularly those with resistance to existing treatments.

References

In-depth Technical Guide: Jbj-09-063 TFA and the Inhibition of Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jbj-09-063 TFA is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It has demonstrated significant efficacy in preclinical models of non-small cell lung cancer (NSCLC), particularly those harboring EGFR mutations that confer resistance to existing tyrosine kinase inhibitors (TKIs). A key mechanism of action for this compound is its ability to modulate downstream signaling pathways critical for cell survival and proliferation. This guide provides a detailed technical overview of the inhibitory effect of this compound on Akt phosphorylation, a crucial node in the EGFR signaling cascade.

Core Mechanism: Inhibition of the PI3K/Akt Signaling Pathway

This compound, as an allosteric inhibitor of EGFR, prevents the conformational changes required for kinase activation. This upstream inhibition of EGFR directly leads to a reduction in the phosphorylation and subsequent activation of downstream signaling molecules, including Akt (also known as Protein Kinase B) and ERK1/2. The PI3K/Akt pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. By effectively reducing the levels of phosphorylated Akt (pAkt), this compound disrupts these fundamental cellular functions in cancer cells dependent on EGFR signaling.

References

In-Depth Technical Guide: The Effect of JBJ-09-063 TFA on the ERK1/2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JBJ-09-063 TFA, a mutant-selective allosteric EGFR inhibitor, with a specific focus on its effects on the ERK1/2 signaling pathway. This document synthesizes key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: this compound and the ERK1/2 Signaling Pathway

This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates high efficacy against various EGFR mutations, including those that confer resistance to other tyrosine kinase inhibitors (TKIs).[1][3] The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 signaling pathway, is a critical downstream effector of EGFR. Upon EGFR activation, a signaling cascade is initiated, leading to the phosphorylation and activation of ERK1/2. Phosphorylated ERK1/2 (p-ERK1/2) then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, driving tumor growth. This compound's mechanism of action involves the inhibition of EGFR, which in turn leads to a reduction in the phosphorylation of downstream targets, including ERK1/2.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its potency and its effect on the ERK1/2 signaling pathway.

Table 1: In Vitro Potency (IC50) of this compound against various EGFR mutants.

| EGFR Mutant | IC50 (nM) |

| L858R | 0.147 |

| L858R/T790M | 0.063 |

| L858R/T790M/C797S | 0.083 |

| LT/L747S | 0.396 |

Table 2: Effect of this compound on ERK1/2 Phosphorylation in EGFR-mutant cell lines.

| Cell Line | EGFR Mutation | This compound Concentration | Observed Effect on p-ERK1/2 |

| Ba/F3 | L858R/C797S | Increasing concentrations | Dose-dependent decrease in phosphorylation. |

| H1975 | L858R/T790M | Increasing concentrations | Dose-dependent decrease in phosphorylation. |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway Diagram

Caption: this compound allosterically inhibits mutant EGFR, blocking downstream ERK1/2 signaling.

Experimental Workflow: Western Blot for p-ERK1/2

References

Pre-clinical development of Jbj-09-063 as an oral EGFR inhibitor

An In-depth Technical Guide to the Pre-clinical Development of Jbj-09-063, an Oral Allosteric EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Jbj-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of EGFR designed to overcome resistance to existing ATP-competitive TKIs.[1][2] This document details the pre-clinical development of Jbj-09-063, summarizing its mechanism of action, in vitro potency, pharmacokinetic profile, and in vivo efficacy. It provides comprehensive data, detailed experimental methodologies, and visual representations of its mechanism and development workflow to serve as a technical guide for professionals in the field of oncology drug development.

Mechanism of Action

Jbj-09-063 is a fourth-generation EGFR inhibitor that functions as a negative allosteric modulator.[2][3] Unlike ATP-competitive inhibitors that bind to the kinase domain's ATP-binding site, Jbj-09-063 binds to a distinct, allosteric site.[4] This unique binding mode allows it to effectively inhibit EGFR mutants that are resistant to other TKIs, including those with the T790M and C797S mutations. The binding of Jbj-09-063 prevents the proper conformational changes required for kinase activity, leading to a significant reduction in the phosphorylation of EGFR itself and key downstream signaling proteins, including Akt and ERK1/2. This ultimately suppresses the pro-survival signaling pathways driving tumor growth.

Quantitative Data Summary

The potency and pharmacokinetic profile of Jbj-09-063 have been characterized through various pre-clinical assays. The data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Jbj-09-063

This table summarizes the half-maximal inhibitory concentrations (IC50) of Jbj-09-063 against various EGFR mutant kinases and in cellular assays.

| Target / Cell Line | IC50 (nM) | Notes |

| EGFR L858R | 0.147 | Enzymatic Assay |

| EGFR L858R/T790M | 0.063 | Enzymatic Assay |

| EGFR L858R/T790M/C797S | 0.083 | Enzymatic Assay |

| EGFR LT/L747S | 0.396 | Enzymatic Assay |

| Ba/F3 Cells | 50 | Cell Viability Assay |

| Ba/F3 Cells + Cetuximab | 6 | Cell Viability Assay |

Table 2: Pharmacokinetic Parameters of Jbj-09-063 in Mice

This table presents the key pharmacokinetic parameters of Jbj-09-063 following intravenous (i.v.) and oral (p.o.) administration in mice.

| Parameter | Value | Dosing Route / Notes |

| Dose | 3 mg/kg | Intravenous (i.v.) |

| Dose | 20 mg/kg | Oral (p.o.) |

| Clearance (Cl) | 15.7 mL/min/kg | Following i.v. administration |

| Half-Life (T½) | 2.3 hours | Following i.v. administration |

| Volume of Distribution (Vss) | 2.5 L/kg | Following i.v. administration |

| Oral Bioavailability (F%) | 15% | |

| Area Under Curve (AUC) | 2398 ng·h/mL | AUC over 8 hours |

In Vivo Efficacy

Jbj-09-063 has demonstrated significant dose-dependent anti-tumor activity in xenograft models of human NSCLC.

-

H1975 Xenograft Model (EGFR L858R/T790M): In this model, oral doses of 50 mg/kg and 100 mg/kg of Jbj-09-063 were shown to be as effective as a 25 mg/kg dose of osimertinib in reducing tumor volume.

-

DFCI52 Patient-Derived Xenograft (PDX) Model (EGFR L858R/T790M): A 50 mg/kg dose of Jbj-09-063 was similarly effective as osimertinib. However, a more rapid tumor regrowth was observed after the cessation of treatment with Jbj-09-063 compared to osimertinib.

-

Pharmacodynamic Studies: In tumor tissues from H1975 xenograft mice, a 50 mg/kg dose of Jbj-09-063 effectively inhibited the phosphorylation of EGFR, Akt, and ERK1/2, confirming target engagement in vivo.

Pre-clinical Development Workflow

The pre-clinical evaluation of Jbj-09-063 followed a structured workflow, progressing from initial compound identification to in vivo efficacy studies.

Detailed Experimental Protocols

The following are representative methodologies for key experiments performed during the pre-clinical development of Jbj-09-063, based on descriptions in the cited literature.

In Vitro EGFR Kinase Inhibition Assay

-

Objective: To determine the IC50 of Jbj-09-063 against recombinant EGFR kinase domains with various mutations.

-

Methodology:

-

Recombinant EGFR kinase domains (e.g., L858R/T790M) are incubated in a kinase reaction buffer.

-

Jbj-09-063 is serially diluted and added to the reaction wells, with DMSO serving as a vehicle control.

-

The kinase reaction is initiated by the addition of ATP and a suitable peptide substrate.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay.

-

Data are normalized to the control, and IC50 values are calculated using non-linear regression analysis.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To measure the effect of Jbj-09-063 on the viability of EGFR-mutant cancer cell lines.

-

Methodology:

-

Cells (e.g., Ba/F3 engineered to express EGFR mutants, H3255GR) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Jbj-09-063 or control compounds (e.g., gefitinib, osimertinib) for 72 hours.

-

After the incubation period, CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

The plate is incubated for 10 minutes to stabilize the signal.

-

Luminescence is measured using a plate reader.

-

Results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

-

Western Blot Analysis for Protein Phosphorylation

-

Objective: To assess the inhibition of EGFR signaling by measuring the phosphorylation status of EGFR and its downstream targets.

-

Methodology:

-

Cells are treated with specified concentrations of Jbj-09-063 for a defined period (e.g., 24 hours). For in vivo samples, tumor tissues are harvested at various time points after dosing.

-

Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-EGFR, p-Akt, p-ERK) and total proteins as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

In Vivo Xenograft Mouse Model Study

-

Objective: To evaluate the anti-tumor efficacy of orally administered Jbj-09-063 in vivo.

-

Methodology:

-

Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flank of immunodeficient mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment groups (e.g., vehicle control, Jbj-09-063 at 50 mg/kg, Jbj-09-063 at 100 mg/kg, osimertinib at 25 mg/kg).

-

The compounds are administered orally, once daily, for a specified treatment period (e.g., 14-21 days).

-

Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

At the end of the study, or at specified time points for pharmacodynamic analysis, animals are euthanized, and tumors are collected for further analysis (e.g., Western Blot).

-

References

- 1. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JBJ-09-063 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Jbj-09-063 TFA in TKI-Sensitive Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jbj-09-063 TFA, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The document details its mechanism of action, presents its efficacy in tyrosine kinase inhibitor (TKI)-sensitive and resistant models, and provides detailed experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its preclinical evaluation.

Introduction to this compound

This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of EGFR.[1][2][3] It has demonstrated significant activity against EGFR mutations that are sensitive to TKIs, as well as those that have developed resistance to existing therapies.[4][5] This makes this compound a promising candidate for the treatment of non-small cell lung cancer (NSCLC) harboring such mutations. Its allosteric mechanism of action allows it to be effective against mutations that confer resistance to ATP-competitive inhibitors.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket. This mode of inhibition allows it to be effective against mutations that alter the ATP-binding site, a common mechanism of resistance to traditional TKIs. Upon binding, this compound induces a conformational change in the EGFR protein, leading to the inhibition of its kinase activity. This, in turn, blocks downstream signaling pathways that are critical for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations.

Table 1: IC50 Values of this compound against TKI-Sensitive and Resistant EGFR Mutations

| EGFR Mutant | IC50 (nM) | Reference |

| L858R | 0.147 | |

| L858R/T790M | 0.063 | |

| L858R/T790M/C797S | 0.083 |

Table 2: Effect of this compound on Downstream Signaling

| Cell Line | Treatment | Phospho-EGFR Inhibition | Phospho-Akt Inhibition | Phospho-ERK1/2 Inhibition | Reference |

| EGFR-mutant NSCLC | This compound | Effective | Effective | Effective |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

TKI-sensitive and resistant cancer cell lines

-

This compound

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare a serial dilution of this compound in growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for 72 hours at 37°C.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a luminometer.

-

Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound.

Western Blot Analysis of EGFR Pathway Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream targets, Akt and ERK, following treatment with this compound.

Materials:

-

TKI-sensitive cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the total protein and/or loading control.

In Vivo Xenograft Model

This protocol outlines the assessment of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

TKI-sensitive human cancer cell line

-

Matrigel

-

This compound and appropriate vehicle for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant 5 x 10^6 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg, orally) or vehicle control to the respective groups daily.

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo efficacy studies using a xenograft model.

References

Exploratory Studies of Jbj-09-063 TFA in TKI-Resistant Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical exploratory studies of Jbj-09-063 TFA, a novel, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The focus of this document is on its efficacy and mechanism of action in the context of Tyrosine Kinase Inhibitor (TKI)-resistant models of non-small cell lung cancer (NSCLC). Jbj-09-063 has demonstrated significant activity against various EGFR mutations that confer resistance to existing ATP-competitive EGFR TKIs, including the T790M and C797S mutations.[1][2][3][4] This guide will detail the quantitative data from these studies, the experimental protocols utilized, and visualize the pertinent biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutants

| EGFR Mutant | IC50 (nM) | Reference |

| L858R | 0.147 | [1] |

| L858R/T790M | 0.063 | |

| L858R/T790M/C797S | 0.083 | |

| L747S | 0.396 |

Table 2: Cell Viability (IC50) of Jbj-09-063 in TKI-Resistant Cell Lines

| Cell Line | EGFR Mutation(s) | Treatment | IC50 (nM) | Reference |

| Ba/F3 | L858R/C797S | Jbj-09-063 | ~10 | |

| Ba/F3 | - | Jbj-09-063 | 50 | |

| Ba/F3 | - | Jbj-09-063 + Cetuximab | 6 |

Table 3: In Vivo Efficacy of Jbj-09-063 in TKI-Resistant Xenograft Models

| Xenograft Model | EGFR Mutation(s) | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| H1975 | L858R/T790M | Jbj-09-063 | 50 mg/kg | Dose-dependent decrease in tumor volume | |

| H1975 | L858R/T790M | Jbj-09-063 | 100 mg/kg | As effective as Osimertinib (25 mg/kg) | |

| DFCI52 (PDX) | L858R/T790M | Jbj-09-063 | 50 mg/kg | Similar efficacy to Osimertinib | |

| H3255GR-C797S | L858R/T790M/C797S | Jbj-09-063 + Osimertinib | - | Significant tumor regression | |

| DFCI52-C797S | L858R/T790M/C797S | Jbj-09-063 + Osimertinib | - | Significant tumor regression |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Jbj-09-063 in various cell lines.

-

Method: CellTiter-Glo® Luminescent Cell Viability Assay.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of Jbj-09-063 in complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

Western Blot Analysis

-

Objective: To assess the effect of Jbj-09-063 on the phosphorylation of EGFR and downstream signaling proteins (Akt, ERK1/2).

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

If necessary, serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of Jbj-09-063 for 2-4 hours.

-

For stimulated conditions, add EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Jbj-09-063 in mouse models bearing TKI-resistant tumors.

-

Procedure:

-

Subcutaneously implant TKI-resistant human cancer cells (e.g., H1975, DFCI52) into the flanks of immunodeficient mice (e.g., nude or NSG mice).

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer Jbj-09-063 or vehicle control daily by oral gavage at the specified doses.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined treatment period (e.g., 21-30 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blotting).

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

EGFR Signaling Pathway and Inhibition

Caption: EGFR signaling pathway and points of inhibition by TKIs and Jbj-09-063.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro evaluation of Jbj-09-063.

Logical Relationship of TKI Resistance and Jbj-09-063 Efficacy

Caption: Logical progression of TKI resistance and the role of Jbj-09-063.

References

- 1. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for JBJ-09-063 TFA in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 TFA is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It demonstrates significant efficacy against various EGFR mutations, including those resistant to existing tyrosine kinase inhibitors (TKIs). These application notes provide detailed protocols for evaluating the effects of this compound on cell viability, apoptosis, and EGFR signaling pathways in cancer cell lines.

Mechanism of Action

JBJ-09-063 is an allosteric inhibitor that binds to a site on EGFR distinct from the ATP-binding pocket, providing a mechanism to overcome resistance mediated by mutations at the ATP-binding site. It effectively reduces the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2, leading to cell growth inhibition and induction of apoptosis in EGFR-mutant cancer cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line | Notes |

| EGFR L858R | 0.147 | - | |

| EGFR L858R/T790M | 0.063 | - | |

| EGFR L858R/T790M/C797S | 0.083 | - | |

| EGFR LT/L747S | 0.396 | - | |

| Ba/F3 | 50 | Ba/F3 | Alone |

| Ba/F3 | 6 | Ba/F3 | In combination with Cetuximab |

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

-

H3255GR: Human lung adenocarcinoma cell line with EGFR L858R/T790M mutations.

-

H1975: Human lung adenocarcinoma cell line with EGFR L858R/T790M mutations.

-

DFCI52: Patient-derived cell line with EGFR L858R/T790M mutations.

-

Ba/F3: Pro-B cell line engineered to express various EGFR mutations.

-

A431: Human epidermoid carcinoma cell line with wild-type EGFR.

General Culture Conditions:

-

Maintain cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

This compound Preparation and Application:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium.

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor).

-

After the incubation period, equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of EGFR Signaling Pathway

This protocol is for determining the effect of this compound on the phosphorylation status of EGFR and its downstream targets.

Materials:

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Apoptosis Assay (Caspase-Glo® 3/7)

This protocol is for quantifying the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activities.

Materials:

-

96-well opaque-walled plates

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate as described for the cell viability assay.

-

Treat the cells with this compound at various concentrations for 24 to 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Gently mix the contents and incubate at room temperature for 1 to 2 hours.

-

Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

-

Express the results as fold change in caspase activity relative to the vehicle-treated control.

Visualizations

References

Application Note and Protocol: JBJ-09-063 TFA Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 is a potent and selective, allosteric inhibitor of mutant epidermal growth factor receptor (EGFR).[1][2][3] It demonstrates significant activity against EGFR tyrosine kinase inhibitor (TKI)-sensitive and resistant models, making it a compound of interest in the research of EGFR-mutant lung cancer.[1][4] JBJ-09-063 effectively reduces the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2. This targeted protein degradation ultimately leads to the inhibition of cell growth and an increase in apoptosis.

This document provides a detailed protocol for assessing the effect of JBJ-09-063 TFA on cell viability using a common luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

Data Presentation

The following table summarizes the reported inhibitory concentrations (IC50) of JBJ-09-063 against various EGFR mutant cell lines.

| Cell Line / Target | IC50 (nM) | Notes |

| EGFR L858R | 0.147 | Mutant-selective allosteric EGFR inhibitor. |

| EGFR L858R/T790M | 0.063 | Mutant-selective allosteric EGFR inhibitor. |

| EGFR L858R/T790M/C797S | 0.083 | Mutant-selective allosteric EGFR inhibitor. |

| EGFR LT/L747S | 0.396 | Mutant-selective allosteric EGFR inhibitor. |

| Ba/F3 (alone) | 50 | - |

| Ba/F3 (in combination with Cetuximab) | 6 | - |

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by JBJ-09-063. By inhibiting EGFR, it blocks downstream signaling through the Akt and ERK pathways, which are critical for cell survival and proliferation.

Experimental Protocols

This protocol describes a cell viability assay using a 96-well plate format. It is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials:

-

EGFR-mutant cancer cell line of interest (e.g., H1975, H3255GR)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well clear-bottom, white-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Luminometer

Protocol:

-

Cell Seeding: a. Harvest and count cells. b. Resuspend cells in complete culture medium to a final concentration of 5 x 104 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells. e. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Measurement (using CellTiter-Glo®): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.

-

Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all experimental wells. b. Normalize the data to the vehicle control wells (representing 100% viability). c. Plot the normalized viability data against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Experimental Workflow

The following diagram outlines the key steps of the cell viability assay protocol.

References

Application Notes and Protocols for Western Blot Analysis of Jbj-09-063 TFA Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jbj-09-063 TFA is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has demonstrated significant activity against various EGFR mutations, including those that confer resistance to other tyrosine kinase inhibitors (TKIs).[1][2] This compound effectively reduces the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2, making it a promising candidate for targeted cancer therapy. Western blot analysis is a critical technique to elucidate the mechanism of action of this compound by assessing its impact on protein expression and phosphorylation status within relevant signaling pathways.

These application notes provide a detailed protocol for utilizing Western blot analysis to study the effects of this compound treatment on the EGFR signaling pathway.

Data Presentation

This compound Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutations. This data is crucial for determining the appropriate concentration range for cell treatment in Western blot experiments.

| EGFR Mutant | IC50 (nM) |

| EGFR L858R | 0.147 |

| EGFR L858R/T790M | 0.063 |

| EGFR L858R/T790M/C797S | 0.083 |

| EGFR LT/L747S | 0.396 |

Signaling Pathway

This compound functions as an allosteric inhibitor of EGFR. By binding to a site distinct from the ATP-binding pocket, it modulates the receptor's conformation, leading to a reduction in its kinase activity. This inhibition of EGFR autophosphorylation subsequently blocks the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.

Caption: this compound signaling pathway.

Experimental Protocols

Western Blot Analysis of EGFR Pathway Inhibition by this compound

This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of EGFR, Akt, and ERK1/2 in cancer cell lines harboring relevant EGFR mutations (e.g., NCI-H1975, PC-9).

Materials and Reagents:

-

Cell Lines: EGFR-mutant cancer cell lines (e.g., NCI-H1975 for L858R/T790M).

-

This compound: Prepare a stock solution in DMSO.

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4x).

-

SDS-PAGE Gels.

-

PVDF or Nitrocellulose Membranes.

-

Transfer Buffer.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-EGFR (Tyr1068)

-

Rabbit anti-EGFR

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt

-

Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (ERK1/2)

-

Mouse or Rabbit anti-β-actin or GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL).

-

Imaging System.

Experimental Workflow:

Caption: Western blot experimental workflow.

Procedure:

-

Cell Seeding and Culture:

-

Seed EGFR-mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Treatment:

-

Once cells reach the desired confluency, replace the growth medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a vehicle control (DMSO).

-

The optimal treatment time should be determined empirically, but a 2 to 6-hour incubation is a good starting point to observe changes in protein phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors directly to the wells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples.

-

Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation. Dilute the antibody in 5% BSA in TBST according to the manufacturer's recommendations.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Signal Detection and Analysis:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To probe for total proteins or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |

| Inactive antibody | Use a fresh or different lot of antibody. | |

| Inefficient protein transfer | Optimize transfer time and voltage. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Decrease the primary or secondary antibody concentration. | |

| Insufficient washing | Increase the number and duration of washing steps. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody clone. |

| Protein degradation | Ensure protease and phosphatase inhibitors are always used. |

Conclusion

This document provides a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on the EGFR signaling pathway. The provided protocols and data will aid researchers in designing and executing experiments to further characterize the mechanism of this promising anti-cancer agent. Adherence to these guidelines will facilitate the generation of robust and reproducible data for drug development and cancer research.

References

Application Notes and Protocols for In Vivo Xenograft Models Using Jbj-09-063 TFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Jbj-09-063 TFA, a mutant-selective allosteric EGFR inhibitor, in preclinical in vivo xenograft models of non-small cell lung cancer (NSCLC). The protocols outlined below are based on established methodologies and findings from preclinical studies.

Introduction

This compound is a potent and orally bioavailable allosteric inhibitor of mutant epidermal growth factor receptor (EGFR).[1][2] It has demonstrated significant efficacy in both EGFR tyrosine kinase inhibitor (TKI)-sensitive and resistant NSCLC models, particularly those harboring the L858R, L858R/T790M, and L858R/T790M/C797S mutations.[3][4][5] this compound exerts its anti-tumor activity by inhibiting the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2. These application notes detail the protocols for establishing and utilizing various xenograft models to evaluate the efficacy of this compound.

Mechanism of Action

This compound functions as a negative allosteric modulator of mutant EGFR. By binding to a site distinct from the ATP-binding pocket, it inhibits the kinase activity of EGFR, leading to a reduction in the phosphorylation of EGFR itself and key downstream effectors in the PI3K/Akt and RAS/MEK/ERK signaling pathways. This disruption of oncogenic signaling ultimately results in decreased tumor cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in various NSCLC models.

Table 1: In Vitro Inhibitory Activity of this compound

| EGFR Mutant Genotype | IC₅₀ (nM) |

| EGFR L858R | 0.147 |

| EGFR L858R/T790M | 0.063 |

| EGFR L858R/T790M/C797S | 0.083 |

| EGFR LT/L747S | 0.396 |

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Cell Line / Origin | EGFR Mutation(s) | Treatment | Key Findings |

| Cell Line-Derived | H1975 | L858R/T790M | 50 mg/kg & 100 mg/kg, oral | Dose-dependent decrease in tumor volume; efficacy comparable to Osimertinib. |

| Patient-Derived | DFCI52 | L858R/T790M | 50 mg/kg, oral | Similar efficacy to Osimertinib; rapid decrease in tumor outgrowth. |

| Osimertinib-Resistant | H3255GR-C797S | L858R/T790M/C797S | 50 mg/kg, oral, daily | Achieved tumor regression. |

| Osimertinib-Resistant | DFCI52-C797S | L858R/T790M/C797S | Not specified | Effective in TKI-resistant models. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model (H1975)

This protocol describes the establishment of subcutaneous xenografts using the H1975 human NSCLC cell line.

Materials:

-

H1975 cells

-

Female athymic nude mice (4-6 weeks old)

-

Matrigel

-

Sterile PBS

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal housing and husbandry equipment

Procedure:

-

Cell Preparation: Culture H1975 cells in appropriate media. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the length (l) and width (w) with calipers. Calculate tumor volume using the formula: V = (l x w²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound by oral gavage at the desired dose (e.g., 50 mg/kg or 100 mg/kg) daily. The control group should receive the vehicle only.

-

Efficacy Evaluation: Continue to measure tumor volume and mouse body weight twice weekly.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for establishing and utilizing PDX models.

Materials:

-

Fresh tumor tissue from NSCLC patients

-

Female immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)

-

Surgical tools

-

Sterile PBS and appropriate culture media

-

This compound

-

Vehicle for oral administration

-

Calipers

-

Animal housing and husbandry equipment

Procedure:

-

Tissue Acquisition and Preparation: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions. Cut the tissue into small fragments (approximately 2-3 mm³).

-

Tumor Implantation: Anesthetize the mouse and make a small incision on the flank. Create a subcutaneous pocket and insert a single tumor fragment. Close the incision with surgical clips or sutures.

-

Engraftment and Passaging: Monitor mice for tumor growth. Once the tumor reaches approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged into new cohorts of mice for expansion.

-

Cohort Generation and Treatment: Once a stable PDX line is established, expand the model to generate a cohort of mice with tumors of 100-200 mm³. Randomize the mice and begin treatment with this compound as described in the CDX protocol.

-

Efficacy Evaluation and Analysis: Monitor tumor growth and animal health as previously described. At the end of the study, tumors can be harvested for further analysis (e.g., histology, western blotting).

Pharmacokinetics